molecular formula C6H4N2 B139185 5-Ethynylpyrimidine CAS No. 153286-94-3

5-Ethynylpyrimidine

Cat. No. B139185
CAS RN: 153286-94-3
M. Wt: 104.11 g/mol
InChI Key: GFVQKBROKWSUNG-UHFFFAOYSA-N
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Description

5-Ethynylpyrimidine derivatives are a class of compounds that have shown significant biological activity, particularly in the inactivation of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolic breakdown of uracil and thymine. The inactivation of DPD can have therapeutic implications, especially in enhancing the efficacy of certain chemotherapeutic agents.

Synthesis Analysis

The synthesis of this compound derivatives can be complex and varies depending on the specific compound being produced. For instance, 5-ethynyl-4-methyl-2-sulfomethyl-pyrimidine was synthesized using an acetylation method, which involved an improved synthetic technique to achieve a 71% yield. The use of potassium tert-butoxide as a catalyst was crucial in obtaining a 68% yield at room temperature for this derivative .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of an ethynyl group attached to the pyrimidine ring. This structural feature is essential for the biological activity of these compounds. The characterization of these molecules often involves techniques such as FT-IR and HNMR, which help in confirming the presence of functional groups and the overall molecular framework .

Chemical Reactions Analysis

This compound derivatives undergo various chemical reactions that are critical to their biological function. For example, 5-ethynyl-2(1H)-pyrimidinone is oxidized to 5-ethynyluracil by aldehyde oxidase, a reaction that is significantly more efficient than the oxidation by xanthine oxidase. This oxidation process is a key step in the inactivation of DPD, as 5-ethynyluracil is the active inactivator of the enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their biological activities. For instance, the ability of 5-ethynyluracil to inactivate DPD in vivo is dependent on its concentration and the specific tissue type. The compound's inactivation potency was demonstrated in various tissues, including liver, intestinal mucosa, lung, and spleen, with a dose-dependent effect observed across different species . Additionally, the development of assays to measure 5-ethynyluracil in plasma samples is indicative of the compound's stability and reactivity under physiological conditions .

Scientific Research Applications

DNA Synthesis Tracking

5-Ethynylpyrimidine derivatives, particularly 5-ethynyl-2′-deoxyuridine (EdU), are significant in tracking DNA synthesis. EdU is incorporated into replicating DNA, allowing for easy detection using fluorescent probes. This method preserves the structural and molecular integrity of cells and is useful in various fields like stem cell research, cancer biology, and parasitology (Cavanagh et al., 2011).

Nucleoside Modification and DNA Interaction

Studies on pyrimidine nucleosides, including this compound, focus on their reactions with nucleophiles and electrophiles and their incorporation into DNA. This research helps understand how modified nucleosides interact with DNA and can be used in polymerase-catalyzed reactions (Suzol et al., 2018).

Chemotherapeutic Applications

This compound derivatives are explored in chemotherapy, particularly in the design and synthesis of inhibitors for enzymes like dihydrofolate reductase. They show activity against opportunistic fungi and protozoan like Toxoplasma gondii (Jones et al., 1999).

Luminescence Properties in Organometallic Networks

Research involving this compound focuses on its use in the synthesis of novel silver–ethynide complexes. These complexes are integral in building organometallic networks with potential applications in materials science due to their unique luminescence properties (Zhang et al., 2010).

Advancements in DNA Technology

Modifications of pyrimidine nucleosides, including this compound derivatives, aid in developing DNA technologies. This includes creating clickable oligonucleotides for various biological and medical applications, offering a new dimension in DNA-based technology (Ingale et al., 2013).

Safety and Hazards

The safety data sheet for 5-Ethynylpyrimidine indicates that it is classified as Acute Tox. 4 Oral, with hazard statements H302 . This suggests that it may be harmful if swallowed.

properties

IUPAC Name

5-ethynylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c1-2-6-3-7-5-8-4-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVQKBROKWSUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363071
Record name 5-ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153286-94-3
Record name 5-ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-ethynylpyrimidine derivatives interesting for antimicrobial drug discovery?

A1: Research has shown that introducing an ethynyl group at the 5-position of 2,4-diamino-6-methylpyrimidine leads to compounds that inhibit dihydrofolate reductase (DHFR). [, ] DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and several amino acids. Since this pathway is crucial for cell growth and proliferation, inhibiting DHFR effectively disrupts these processes, making these derivatives promising candidates for developing new antimicrobial agents. [, ] Furthermore, some this compound nucleosides exhibit promising anti-leukemic activity. [, ]

Q2: How does the structure of this compound influence its ability to form supramolecular structures?

A2: this compound can engage in C-H···N hydrogen bonding interactions. [] Studies have shown that these interactions lead to the formation of distinct supramolecular architectures. For instance, this compound molecules self-assemble into predictable two-dimensional networks through a combination of straight and zigzag chain patterns formed by these hydrogen bonds. []

Q3: Can you provide an example of how this compound has been incorporated into larger molecules for specific applications?

A3: Researchers have successfully synthesized 5-o-carboranyluracil nucleosides using this compound as a key building block. [] These nucleosides are of significant interest for both their potential antiviral activity and their potential use in boron neutron capture therapy, a type of cancer treatment. [] This demonstrates the versatility of this compound as a synthetic precursor for developing compounds with potential therapeutic applications.

Q4: How does the presence of a nitrogen heterocycle in this compound affect its coordination chemistry?

A4: The nitrogen atoms in this compound can coordinate with metal centers. [, ] This property has enabled the synthesis of silver-ethynide complexes incorporating this compound as a ligand. [] Notably, these complexes have demonstrated the ability to self-assemble into two and three-dimensional organometallic networks, highlighting the potential of this compound in crystal engineering and materials science. []

Q5: What synthetic strategies are commonly employed for the preparation of this compound derivatives?

A5: Palladium-catalyzed Sonogashira cross-coupling reactions have proven effective in synthesizing this compound derivatives. [, ] This method involves coupling a 5-iodopyrimidine derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. [, ] This approach offers versatility and efficiency in introducing various substituents onto the ethynyl group, enabling the exploration of structure-activity relationships. [, ]

Q6: Are there any studies exploring the incorporation of this compound derivatives into DNA?

A6: Yes, research has investigated the polymerase-catalyzed incorporation of this compound derivatives, specifically those containing (β-chlorovinyl)sulfone or (β-keto)sulfone groups at the C5 position, into DNA. [] These studies have shown that the 5'-triphosphates of these derivatives can be successfully incorporated into double-stranded DNA using both open and one-nucleotide gap substrates. [] This incorporation is facilitated by human and Escherichia coli DNA polymerases, highlighting the potential of these derivatives as tools for studying DNA replication and for developing novel DNA-targeting therapeutics. []

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